molecular formula C23H20N6O3S B11272845 N-(3-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

N-(3-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B11272845
M. Wt: 460.5 g/mol
InChI Key: PVQMFBQSJXNEBQ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound featuring a unique structure that combines multiple aromatic rings and heterocyclic components. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Attachment of the 3-methoxyphenyl group: This can be achieved through nucleophilic substitution reactions where the 3-methoxyphenyl group is introduced to the core structure.

    Thioacetamide linkage formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Depending on the desired substitution, reagents like halogens, alkylating agents, or nucleophiles can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Research: Used in assays to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
  • N-(4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Uniqueness

N-(3-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is unique due to its specific substitution pattern and the presence of both methoxyphenyl and thioacetamide groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, offering potential for significant advancements in medicinal chemistry and beyond.

Properties

Molecular Formula

C23H20N6O3S

Molecular Weight

460.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20N6O3S/c1-31-17-8-6-15(7-9-17)19-13-20-22-25-26-23(28(22)10-11-29(20)27-19)33-14-21(30)24-16-4-3-5-18(12-16)32-2/h3-13H,14H2,1-2H3,(H,24,30)

InChI Key

PVQMFBQSJXNEBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)OC)C3=C2

Origin of Product

United States

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